molecular formula C8H13N3O4 B14272448 (2S)-2-amino-4-[(4-amino-4-oxobut-2-enoyl)amino]butanoic acid CAS No. 185044-30-8

(2S)-2-amino-4-[(4-amino-4-oxobut-2-enoyl)amino]butanoic acid

Katalognummer: B14272448
CAS-Nummer: 185044-30-8
Molekulargewicht: 215.21 g/mol
InChI-Schlüssel: KAEJYILFYCNQGJ-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-amino-4-[(4-amino-4-oxobut-2-enoyl)amino]butanoic acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes both amino and carboxyl functional groups, making it a versatile molecule in biochemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-4-[(4-amino-4-oxobut-2-enoyl)amino]butanoic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements.

Analyse Chemischer Reaktionen

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which (2S)-2-amino-4-[(4-amino-4-oxobut-2-enoyl)amino]butanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes and receptors, modulating their activity and influencing biochemical processes . The exact pathways depend on the context of its application, such as in therapeutic settings or biochemical research.

Conclusion

This compound is a compound of significant interest due to its diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable molecule for various scientific endeavors.

Eigenschaften

CAS-Nummer

185044-30-8

Molekularformel

C8H13N3O4

Molekulargewicht

215.21 g/mol

IUPAC-Name

(2S)-2-amino-4-[(4-amino-4-oxobut-2-enoyl)amino]butanoic acid

InChI

InChI=1S/C8H13N3O4/c9-5(8(14)15)3-4-11-7(13)2-1-6(10)12/h1-2,5H,3-4,9H2,(H2,10,12)(H,11,13)(H,14,15)/t5-/m0/s1

InChI-Schlüssel

KAEJYILFYCNQGJ-YFKPBYRVSA-N

Isomerische SMILES

C(CNC(=O)C=CC(=O)N)[C@@H](C(=O)O)N

Kanonische SMILES

C(CNC(=O)C=CC(=O)N)C(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.